molecular formula C20H30N4O5 B14418036 D-Alanylglycyl-L-phenylalanyl-L-leucine CAS No. 81442-15-1

D-Alanylglycyl-L-phenylalanyl-L-leucine

Cat. No.: B14418036
CAS No.: 81442-15-1
M. Wt: 406.5 g/mol
InChI Key: WGEZSZMXAPUSGT-KBMXLJTQSA-N
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Description

D-Alanylglycyl-L-phenylalanyl-L-leucine is a synthetic peptide composed of four amino acids: D-alanine, glycine, L-phenylalanine, and L-leucine. This compound belongs to the class of oligopeptides, which are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanylglycyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. These methods are optimized for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

D-Alanylglycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Oxidative modifications of amino acid side chains, particularly phenylalanine.

    Reduction: Reduction of disulfide bonds if present in the peptide structure.

    Substitution: Substitution reactions involving the amino or carboxyl groups of the peptide.

Common Reagents and Conditions

    Hydrolysis: Enzymes like pepsin or trypsin, or acidic conditions (e.g., hydrochloric acid).

    Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Various chemical reagents depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids or smaller peptides, while oxidation might result in modified amino acid residues.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Alanylglycyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct biological and chemical properties. Its delta-selective opioid activity sets it apart from other peptides and amino acids, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

81442-15-1

Molecular Formula

C20H30N4O5

Molecular Weight

406.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C20H30N4O5/c1-12(2)9-16(20(28)29)24-19(27)15(10-14-7-5-4-6-8-14)23-17(25)11-22-18(26)13(3)21/h4-8,12-13,15-16H,9-11,21H2,1-3H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)/t13-,15+,16+/m1/s1

InChI Key

WGEZSZMXAPUSGT-KBMXLJTQSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)N

Origin of Product

United States

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